A Comprehensive Technical Guide to the Structure, Properties, and Analysis of 4-(4-aminophenyl)butanamide
A Comprehensive Technical Guide to the Structure, Properties, and Analysis of 4-(4-aminophenyl)butanamide
Abstract
This technical guide provides an in-depth examination of 4-(4-aminophenyl)butanamide (CAS No: 69024-58-4), a bifunctional organic molecule of interest to researchers in medicinal chemistry and materials science. The document delineates its core molecular structure, distinguishing it from key isomers, and presents a summary of its physicochemical properties. A detailed, field-proven synthetic protocol from a commercially available precursor is provided, emphasizing a self-validating methodology. The guide culminates in a thorough analysis of the spectroscopic signatures—including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that are essential for its unambiguous structural elucidation and purity assessment. This document is intended to serve as an authoritative resource for scientists utilizing this compound as a versatile synthetic intermediate in drug discovery and specialty chemical applications.
Molecular Structure and Isomerism
Chemical Identity and Core Structural Features
4-(4-aminophenyl)butanamide is an aromatic compound featuring a benzene ring substituted at the 1 and 4 (para) positions. One substituent is a primary aromatic amine (-NH₂), and the other is a butanamide moiety (-CH₂CH₂CH₂CONH₂). Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of approximately 178.23 g/mol .[1]
The molecule's structure can be deconstructed into three key functional components:
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p-Aminophenyl Group: A benzene ring with a primary amine. The amine group is a powerful ortho-, para-director and an activating group in electrophilic aromatic substitution. It also serves as a key site for derivatization.
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Aliphatic Linker: A flexible four-carbon (butyl) chain that separates the aromatic ring from the amide group.
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Primary Amide: A terminal carboxamide group (-CONH₂) that can participate in hydrogen bonding and serves as another reactive handle for chemical modification.
Caption: Core structure of 4-(4-aminophenyl)butanamide.
Critical Note on Isomerism
It is crucial to distinguish 4-(4-aminophenyl)butanamide from its structural isomer, N-(4-aminophenyl)butanamide (CAS No: 116884-02-7).[2][3] In the latter, the butyryl group is attached to the nitrogen of the aniline, forming a secondary amide. This seemingly minor difference results in distinct chemical properties, reactivity, and spectroscopic data. Researchers must verify the CAS number and structure to ensure the correct regioisomer is being used.
Caption: Comparison of 4-(4-aminophenyl)butanamide and its isomer.
Physicochemical Properties
A summary of key computed and experimental properties is essential for designing experimental conditions such as solvent selection, purification strategies, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 69024-58-4 | [1] |
| XLogP3-AA (Lipophilicity) | 0.7 | [1] |
| pKa (Weak Acid est.) | 5.31 | [1] |
| Boiling Point (est.) | 381 °C | [1] |
| Flash Point (est.) | 191.79 °C | [1] |
The positive XLogP3-AA value suggests moderate lipophilicity, indicating potential solubility in a range of organic solvents. The estimated pKa highlights the basic nature of the primary aromatic amine, which will be protonated under acidic conditions, significantly increasing its aqueous solubility.
Synthesis and Derivatization
The most direct and reliable synthesis of 4-(4-aminophenyl)butanamide involves the amidation of its corresponding carboxylic acid, 4-(4-aminophenyl)butanoic acid, which is commercially available.[4][5] This approach avoids the need for protecting groups or harsh reduction steps that could lead to side products.
Proposed Synthetic Workflow
The workflow involves activating the carboxylic acid, followed by nucleophilic attack by ammonia. A common and efficient method for this transformation is to convert the carboxylic acid into an acyl chloride, which then reacts readily with ammonia.
Caption: Synthetic workflow for 4-(4-aminophenyl)butanamide.
Detailed Experimental Protocol
Objective: To synthesize 4-(4-aminophenyl)butanamide from 4-(4-aminophenyl)butanoic acid.
Materials:
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4-(4-Aminophenyl)butanoic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
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Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Acyl Chloride Formation:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(4-aminophenyl)butanoic acid (1.0 eq).
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Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).
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Cool the suspension to 0 °C in an ice bath.
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Add thionyl chloride (1.2 eq) dropwise via a syringe over 15 minutes. Causality Note: Dropwise addition at 0°C is critical to control the exothermic reaction and prevent side reactions.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
-
Amidation:
-
In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.
-
Slowly add the reaction mixture containing the acyl chloride to the cold ammonium hydroxide solution with vigorous stirring. Trustworthiness Note: This highly exothermic quench must be performed slowly to prevent overheating. The acyl chloride is highly reactive and is not isolated.
-
Stir the resulting biphasic mixture vigorously for 1 hour.
-
-
Workup and Extraction:
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Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
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Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution, and brine. Self-Validation: The NaHCO₃ wash neutralizes any remaining acidic species, a key step for clean product isolation.
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Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
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The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM/methanol.
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Spectroscopic and Analytical Characterization
Unambiguous confirmation of the structure and purity of the synthesized compound requires a multi-technique analytical approach. Below are the predicted spectral data based on the molecule's functional groups.
Predicted ¹H and ¹³C NMR Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
| ¹H NMR (Predicted, 400 MHz, DMSO-d₆) | ||||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | Singlet (broad) | 1H | Amide N-H | Exchangeable proton. |
| ~6.90 | Doublet | 2H | Ar-H (ortho to -CH₂R) | Shielded by -NH₂ group. |
| ~6.65 | Singlet (broad) | 1H | Amide N-H | Exchangeable proton. |
| ~6.50 | Doublet | 2H | Ar-H (ortho to -NH₂) | Shielded by -NH₂ group. |
| ~4.85 | Singlet (broad) | 2H | Ar-NH₂ | Exchangeable protons. |
| ~2.35 | Triplet | 2H | Ar-CH₂ -CH₂ | Adjacent to aromatic ring. |
| ~1.95 | Triplet | 2H | -CH₂-CH₂ -C=O | Adjacent to carbonyl group. |
| ~1.75 | Multiplet | 2H | -CH₂-CH₂ -CH₂- | Aliphatic chain proton. |
| ¹³C NMR (Predicted, 100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C =O (Amide) |
| ~145.0 | Ar-C -NH₂ |
| ~130.0 | Ar-C -CH₂R |
| ~129.0 | Ar-C H (ortho to -CH₂R) |
| ~114.0 | Ar-C H (ortho to -NH₂) |
| ~35.0 | -C H₂-C=O |
| ~34.0 | Ar-C H₂- |
| ~28.0 | -CH₂-C H₂-CH₂- |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is ideal for confirming the presence of key functional groups.
| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Strong, Broad | N-H Stretch | Ar-NH₂ and Amide N-H |
| 3050 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~1660 | Strong | C=O Stretch | Amide I Band |
| ~1620 | Strong | N-H Bend | Amide II Band |
| ~1520 | Strong | C=C Stretch | Aromatic Ring |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Molecular Ion (M⁺): m/z = 178 (for C₁₀H₁₄N₂O)
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Key Fragmentation: A prominent peak is expected at m/z = 106, corresponding to the benzylic cleavage and formation of the stable 4-vinylaniline radical cation.
Caption: Plausible MS fragmentation of 4-(4-aminophenyl)butanamide.
Applications and Relevance in Drug Development
4-(4-aminophenyl)butanamide is primarily utilized as a versatile chemical building block.[1] Its bifunctional nature, possessing both a nucleophilic aromatic amine and a primary amide, allows for orthogonal derivatization strategies.
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Pharmaceutical Intermediate: The aminophenyl moiety is a common scaffold in many bioactive molecules. This compound serves as a precursor for more complex pharmaceutical intermediates.[1]
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Structural Analogue: The closely related precursor, 4-(4-aminophenyl)butanoic acid, is a known degradation product of Chlorambucil, an alkylating agent used in chemotherapy.[6] This relationship makes the butanamide derivative a relevant compound for studies in drug metabolism and stability.
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Polymer and Materials Chemistry: The arylamine unit can be used to synthesize specialty polymers or functional materials.[1]
Conclusion
4-(4-aminophenyl)butanamide is a well-defined chemical entity whose structure is confirmed by a combination of NMR, IR, and MS analyses. Its synthesis is readily achievable from its corresponding carboxylic acid. For researchers in drug development and materials science, it represents a valuable and versatile intermediate, offering multiple sites for chemical modification. Careful attention to its isomer, N-(4-aminophenyl)butanamide, is paramount to ensure experimental accuracy and reproducibility.
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